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For researchers and clinicians in the field of chronic myeloid leukemia (CML), the management

of patients who are intolerant to tyrosine kinase inhibitors (TKIs) presents a significant

challenge. While TKIs have revolutionized CML treatment, adverse events (AEs) can lead to

treatment discontinuation, necessitating a switch to an alternative TKI. This guide provides a

detailed comparison of cross-intolerance between bosutinib and other TKIs, supported by

experimental data, to aid in making informed treatment decisions for patients with Ph+ CML

who have experienced intolerance to prior therapies.

Understanding Cross-Intolerance
Cross-intolerance is a phenomenon where a patient who has discontinued a TKI due to a

specific adverse event experiences the same AE upon switching to a different TKI, leading to

the discontinuation of the second TKI as well.[1] Since TKIs can share common mechanisms of

action, understanding the patterns of cross-intolerance is crucial for optimizing sequential TKI

therapy.[1] Bosutinib, a dual Src/Abl TKI, has a distinct safety profile compared to other TKIs,

making it a valuable option for patients who have failed prior treatments due to intolerance.[2]

[3]

Quantitative Analysis of Cross-Intolerance with
Bosutinib
Clinical studies have provided robust data on the incidence of cross-intolerance between

bosutinib and other TKIs, namely imatinib, dasatinib, and nilotinib. The following tables
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summarize the key findings from a long-term analysis of a phase I/II study (NCT00261846) and

the phase IV BYOND study (NCT02228382).

Table 1: Cross-Intolerance Rates with Bosutinib After
Prior TKI Intolerance

Prior TKI Study
Patient
Population

Cross-
Intolerance
Rate with
Bosutinib

Most Common
AEs Leading
to Cross-
Intolerance

Imatinib
Phase I/II (long-

term)

CP CML &

Advanced Ph+

Leukemia

<20%

Hematologic AEs

(Thrombocytope

nia,

Neutropenia),

Rash, Diarrhea

BYOND (Phase

IV)
CP CML 2% Anemia

Dasatinib
Phase I/II (long-

term)

CP CML &

Advanced Ph+

Leukemia

<20%

Hematologic AEs

(Thrombocytope

nia), Pleural

Effusion

BYOND (Phase

IV)
CP CML 7%

Pleural Effusion,

Dyspnea

Nilotinib
BYOND (Phase

IV)
CP CML 0% N/A

CP CML: Chronic Phase Chronic Myeloid Leukemia; Ph+: Philadelphia chromosome-positive.

Data compiled from[1][2][4].

Table 2: Recurrence of Key Adverse Events with
Bosutinib in Intolerant Patients
This table details the recurrence rate of specific AEs that led to the discontinuation of a prior

TKI and the subsequent rate of discontinuation of bosutinib due to the same recurring AE.
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Prior TKI
AE Leading to Prior
TKI
Discontinuation

Recurrence Rate
with Bosutinib

Bosutinib
Discontinuation
Rate due to
Recurrent AE

Imatinib Diarrhea 84.6% <10% (1 patient)

Rash N/A 4.5%

Musculoskeletal Pain 52.6% (Grades 1-4) 0%

Edema 50% (Grades 1/2) 0%

Dasatinib Pleural Effusion 52.2% 8.7% (2 patients)

Nilotinib Pancreatitis
33.3% (1 of 3

patients)
N/A

Acute Coronary

Syndrome
0% (0 of 4 patients) N/A

N/A: Not available in the cited sources. Data compiled from[1][2][5].

These data indicate that while AEs that led to intolerance of a prior TKI can recur with

bosutinib, they are often manageable and infrequently lead to discontinuation of bosutinib

therapy.[1][2] For instance, despite a high recurrence rate of diarrhea in patients previously

intolerant to imatinib, less than 10% of these patients discontinued bosutinib due to this AE.[1]

Similarly, while pleural effusion recurred in over half of the patients intolerant to dasatinib, only

a small fraction discontinued bosutinib for this reason.[1]

Experimental Protocols
The data presented are primarily derived from two key clinical trials: a phase I/II study

(NCT00261846) and the phase IV BYOND study (NCT02228382).

Phase I/II Study (NCT00261846) Methodology
Study Design: An open-label, multicenter, phase I/II study. The analysis on cross-intolerance

was based on long-term follow-up data (≥4 years).[1]
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Patient Population: Patients with Philadelphia chromosome-positive (Ph+) chronic phase

CML (CP CML) or advanced leukemia (accelerated or blast phase CML or Ph+ acute

lymphoblastic leukemia) who were resistant or intolerant to prior TKI therapy (imatinib, and in

some cohorts, dasatinib and/or nilotinib).[1][3]

Definition of Intolerance: The inability to take the drug due to treatment-related grade 3/4

non-hematologic toxicity, grade 4 hematologic toxicity lasting >7 days, or persistent grade 2

toxicity that is unacceptable to the patient and unresponsive to optimal medical

management.[1]

Treatment: Bosutinib was administered orally at a starting dose of 500 mg once daily. Dose

adjustments were permitted to manage adverse events.[3][6]

Assessment of Cross-Intolerance: Defined as the permanent discontinuation of bosutinib due

to the same adverse event that led to the discontinuation of a prior TKI.[1][3]

BYOND Study (NCT02228382) Methodology
Study Design: An ongoing, single-arm, multicenter, phase IV study.[2]

Patient Population: Patients with Ph+ CP CML who were resistant or intolerant to prior

therapy with imatinib, dasatinib, and/or nilotinib.[2]

Treatment: Bosutinib was administered at a starting dose of 500 mg once daily.[2]

Assessment of Cross-Intolerance: Adverse events leading to the permanent discontinuation

of both the prior TKI and bosutinib were assessed. The analysis was based on data with a

median treatment duration of 23.7 months.[2][4]

Signaling Pathways and TKI Sequencing
The decision to switch TKIs is a critical step in the management of CML. The following diagram

illustrates the typical therapeutic pathways and the points at which intolerance may necessitate

a change in treatment.
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Caption: TKI treatment sequencing for CML, highlighting intolerance-driven switches.

Bosutinib is a dual inhibitor of the BCR-ABL and Src family kinases (including Src, Lyn, and

Hck).[7][8] This dual mechanism of action contributes to its efficacy in patients who have

developed resistance to other TKIs and may also play a role in its distinct adverse event profile.

The following diagram illustrates the primary signaling pathways targeted by these TKIs.
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Caption: Inhibition of BCR-ABL and Src pathways by various TKIs.

Conclusion
The available data from clinical trials demonstrate that bosutinib is a viable and effective

treatment option for patients with Ph+ CML who are intolerant to other TKIs. The incidence of

cross-intolerance with bosutinib is low, particularly for non-hematologic adverse events.[1][2]

While some AEs may recur, they are generally manageable with dose modifications and rarely

lead to treatment discontinuation.[1] The distinct safety profile of bosutinib, coupled with its dual

Src/Abl kinase inhibition, provides a critical therapeutic alternative in the sequential

management of CML. Researchers and clinicians should consider the specific prior

intolerances of a patient when selecting a subsequent TKI, and the data presented here

support the use of bosutinib in this setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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